molecular formula C65H90N18O17 B612323 Decapeptide-12 CAS No. 137665-91-9

Decapeptide-12

Cat. No.: B612323
CAS No.: 137665-91-9
M. Wt: 1395
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Decapeptide-12 is a synthetic peptide composed of a sequence of ten amino acids: tyrosine, arginine, serine, arginine, lysine, tyrosine, serine, serine, tryptophan, and tyrosine. It is known for its role as a tyrosinase inhibitor, an enzyme responsible for melanin production in the skin. This compound is widely recognized for its efficacy in reducing hyperpigmentation and promoting a more even skin tone .

Scientific Research Applications

Decapeptide-12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Decapeptide-12 works by inducing skin cells to migrate to the area of the skin with the vitiligo patches . It inhibits the synthesis of tyrosinase, thereby effectively reducing the production of melanin .

Safety and Hazards

Decapeptide-12 is considered safe for use in cosmetics . It has been found to be safer than hydroquinone in reducing the content of melanin .

Future Directions

Decapeptide-12 has shown promise in the treatment of hyperpigmentation and in evening and brightening skin tones . Future research may focus on improving its transcutaneous penetration and exploring its potential in other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decapeptide-12 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Decapeptide-12 primarily undergoes reactions involving its amino acid residues. These reactions include:

    Oxidation: The tryptophan and tyrosine residues can undergo oxidation under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions to enhance stability or activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions are modified peptides with altered properties, such as increased stability or enhanced activity.

Comparison with Similar Compounds

    Hydroquinone: A well-known skin-lightening agent that also inhibits tyrosinase but has potential side effects such as cytotoxicity.

    Arbutin: A natural derivative of hydroquinone with similar tyrosinase-inhibiting properties but lower potency.

    Kojic Acid: Another tyrosinase inhibitor used in skin-lightening products but can cause skin irritation in some individuals.

Uniqueness of Decapeptide-12: this compound stands out due to its high efficacy in inhibiting tyrosinase without causing cytotoxicity or significant side effects. It is suitable for all skin types, including sensitive skin, and has been shown to be effective at very low concentrations .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFAMLECFSFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H90N18O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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